Solid‑State Phase Transition Enthalpies and NMR Shift Differences Relative to dl‑Norleucine
dl‑2‑Aminoheptanoic acid (dl‑AHE) exhibits two reversible solid‑state phase transitions at 146 K and 396 K with enthalpies of 0.8 ± 0.1 kJ/mol and 2.8 ± 0.3 kJ/mol, respectively. In direct comparison, the equivalent transitions in dl‑norleucine (dl‑NLE) display significantly larger transition enthalpies and larger NMR chemical shift differences, a consequence of the shorter hexanoic acid chain [1].
| Evidence Dimension | Solid‑state phase transition enthalpy (ΔH) |
|---|---|
| Target Compound Data | 0.8 ± 0.1 kJ/mol (II → III, 146 K); 2.8 ± 0.3 kJ/mol (IV → V, 396 K) |
| Comparator Or Baseline | dl‑Norleucine (dl‑NLE) – enthalpy values are notably larger (exact values cited in ref. 5 of Smets et al.) |
| Quantified Difference | Enthalpy and NMR chemical shift differences are notably smaller in dl‑AHE compared to dl‑NLE |
| Conditions | Differential scanning calorimetry (DSC) on powder and single crystals; single‑crystal X‑ray diffraction (SCXRD) |
Why This Matters
The reduced transition enthalpy and smaller NMR shift changes confer a distinct polymorphic landscape that simplifies solid‑state processing and enhances batch‑to‑batch consistency in formulation development.
- [1] Smets MMH, et al. The Rich Solid-State Phase Behavior of dl-Aminoheptanoic Acid: Five Polymorphic Forms and Their Phase Transitions. Cryst Growth Des. 2017;18(1):242-252. View Source
